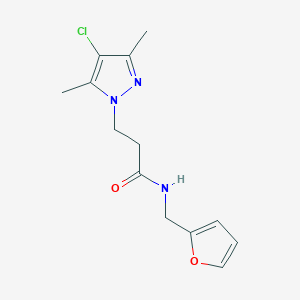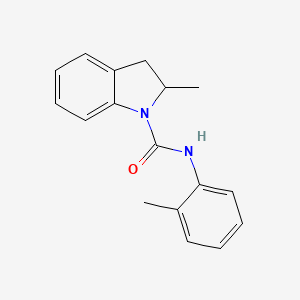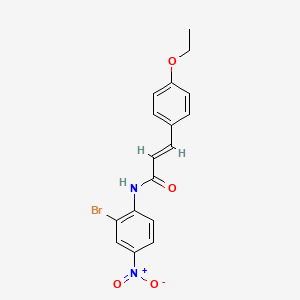
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide involves the inhibition of the Akt/mTOR signaling pathway, which plays a crucial role in cell proliferation, survival, and angiogenesis. This inhibition leads to the induction of apoptosis and cell cycle arrest, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide has also been studied for its effects on various biochemical and physiological processes. Studies have shown that this compound has anti-inflammatory and antioxidant effects, as well as the ability to inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide in lab experiments is its potential as a novel anticancer agent. However, there are also limitations to its use, such as the need for further studies to determine its toxicity and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide. One direction is the development of more efficient synthesis methods to obtain larger quantities of the compound. Another direction is the investigation of its potential as a therapeutic agent for other diseases besides cancer, such as inflammation and infection. Additionally, further studies are needed to determine its pharmacokinetics and toxicity in vivo to evaluate its potential as a drug candidate.
Conclusion:
In conclusion, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of this compound as a therapeutic agent.
Synthesemethoden
The synthesis of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide involves the reaction of 3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanoic acid with 2-furanmethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a potential anticancer agent. Studies have shown that this compound has anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(furan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c1-9-13(14)10(2)17(16-9)6-5-12(18)15-8-11-4-3-7-19-11/h3-4,7H,5-6,8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMINYWIACOXTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)NCC2=CC=CO2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenyl 4-methoxybenzoate](/img/structure/B5486239.png)
![5-methyl-2-phenyl-4-[(2-propoxy-1-naphthyl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5486258.png)
![2-{4-allyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5486263.png)
![N-(3-chloro-4-methoxyphenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5486269.png)
![2-{[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amino}-1-butanol hydrochloride](/img/structure/B5486274.png)
![3-methyl-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5486282.png)
![4-{2-[(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B5486290.png)
![1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-ethylpiperazine](/img/structure/B5486296.png)

![N-{2-(4-methoxyphenyl)-1-[(2-oxo-1-pyrrolidinyl)carbonyl]vinyl}-2-furamide](/img/structure/B5486323.png)

![4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5486344.png)
![6-[(pyrazolo[1,5-a]pyridin-3-ylmethyl)amino]nicotinonitrile](/img/structure/B5486345.png)
![3-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5486349.png)